2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound characterized by the presence of two chlorine atoms at the 2 and 6 positions of the aniline ring and a chlorinated benzyl group attached to the nitrogen atom. Its molecular formula is C13H10Cl3N, and it has a molecular weight of approximately 286.58 g/mol. The compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline exhibits significant biological activities. It has been studied for its potential:
The synthesis of 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline can be achieved through several methods:
2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline finds applications across various fields:
Studies on 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline have focused on its interactions with biological systems:
Several compounds share structural similarities with 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Dichloro-N-phenylaniline | C12H9Cl2N | Analogue of Diclofenac Sodium, anti-Candida activity |
| 4-Bromo-2,6-dichloro-N-aniline | C13H9BrCl2N | Contains bromine instead of chlorine |
| 2,4-Dichloro-N-methylaniline | C8H8Cl2N | Different substitution pattern on the aromatic ring |
These compounds exhibit varying biological activities and applications but share a common structural motif that influences their reactivity and interaction profiles .